trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol
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Overview
Description
trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol is a chiral compound with a unique structure that combines a quinoline moiety with a cyclobutanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol typically involves the reaction of quinoline derivatives with cyclobutanol precursors. One common method involves the nucleophilic substitution of a quinoline derivative with a cyclobutanol derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 25°C to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride at room temperature.
Major Products Formed
Oxidation: Quinoline-7-yloxycyclobutanone derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Functionalized quinoline or cyclobutanol derivatives.
Scientific Research Applications
trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The quinoline moiety is known to interact with DNA and proteins, potentially inhibiting their function and leading to therapeutic effects . The cyclobutanol ring may enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diaminocyclohexane: A chiral diamine used in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diphenylethane-1,2-diamine: Another chiral diamine with applications in enantioselective catalysis.
Uniqueness
trans-2-(Quinolin-7-yloxy)cyclobutan-1-ol is unique due to its combination of a quinoline moiety and a cyclobutanol ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to other similar compounds .
Properties
IUPAC Name |
(1R,2R)-2-quinolin-7-yloxycyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-12-5-6-13(12)16-10-4-3-9-2-1-7-14-11(9)8-10/h1-4,7-8,12-13,15H,5-6H2/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDOSDYCWDNSSG-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1O)OC2=CC3=C(C=CC=N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1O)OC2=CC3=C(C=CC=N3)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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